Aci di N-cinammoil-antraniici

N-Cinnamoylanthranilic acids are a class of organic compounds characterized by their unique structure, featuring anthranilic acid as the parent moiety with a cinnamoyl group attached via amide linkage. These substances exhibit significant applications in various fields due to their distinctive chemical properties.

Structurally, N-cinnamoylanthranilic acids possess both hydrophobic and hydrophilic groups, making them suitable for use in surfactants, emulsifiers, and dispersants. Their strong acidity and the presence of aromatic rings confer stability under acidic conditions, which is advantageous in industrial processes.

In pharmaceuticals, these compounds can serve as precursors or intermediates due to their bioactivity. They are also explored for their potential antioxidant properties and ability to inhibit enzymes involved in various pathological processes. Additionally, they find applications in agrochemicals for pest control and plant growth regulation, thanks to their structural complexity and functionality.

Overall, N-cinnamoylanthranilic acids represent versatile building blocks with broad applicability across multiple industries, driven by their unique chemical characteristics and functional diversity.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

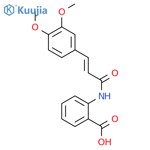

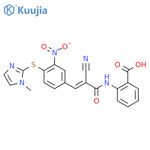

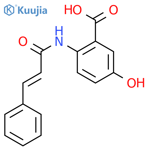

|

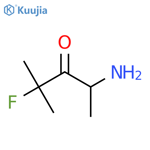

tranilast | 53902-12-8 | C18H17NO5 |

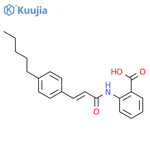

|

N-(p-amylcinnamoyl) Anthranilic Acid | 110683-10-8 | C21H23NO3 |

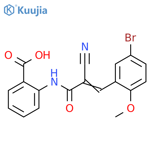

|

2-[[3-(5-Bromo-2-methoxyphenyl)-2-cyano-1-oxo-2-propen-1-yl]amino]benzoic acid | 402745-74-8 | C18H13BrN2O4 |

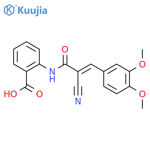

|

2-[2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enamido]benzoic acid | 1001430-36-9 | C19H16N2O5 |

|

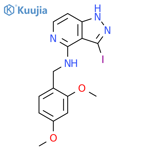

2-(2-cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}prop-2-enamido)benzoic acid | 1147362-27-3 | C21H15N5O5S |

|

3,4-DAA | 2117759-07-4 | C18H17NO6 |

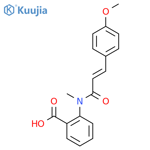

|

2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid | 717131-40-3 | C18H17NO4 |

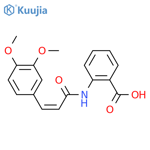

|

cis-Tranilast | 91920-58-0 | C18H17NO5 |

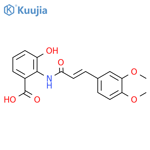

|

5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic Acid | 917224-55-6 | C16H13NO4 |

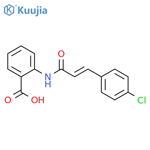

|

2-3-(4-chlorophenyl)prop-2-enamidobenzoic acid | 321674-88-8 | C16H12ClNO3 |

Letteratura correlata

-

1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

Fornitori consigliati

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati